[(Thiophene-2-carbonyl)amino] acetic acid methyl ester
Overview
Description
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester typically involves the reaction of thiophene-2-carbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Thiophene-2-carbonyl chloride+Glycine methyl esterBase[(Thiophene-2-carbonyl)amino] acetic acid methyl ester
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: this compound alcohol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: A related compound with similar structural features but different functional groups.
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group instead of an ester.
Thiophene-2-carbonyl chloride: A precursor used in the synthesis of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis typically involves the reaction of thiophene-2-carbonyl chloride with amino acids or their derivatives, leading to the formation of various esters. The characterization of these compounds is generally confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiophene-2-carbonyl compounds exhibit notable antibacterial properties. For instance, compounds synthesized from 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl derivatives showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound No. | B. subtilis | S. aureus | E. coli | P. aeruginosa |
---|---|---|---|---|
II | 6 mm | - | - | - |
VIII | 8 mm | - | - | - |
XI | 10 mm | - | - | - |
XXXI | 11 mm | - | - | - |
Most compounds exhibited weak to moderate activity, with inhibition zones ranging from 6 mm to 11 mm against specific strains .
Anticancer Activity
In addition to antibacterial effects, thiophene derivatives have shown promising anticancer activity. Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For example, studies reported IC50 values for these compounds ranging from 3 to 20 µM against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications in the thiophene ring or the amino acid moiety can significantly influence biological activity. For instance, substituents on the thiophene ring can enhance antibacterial potency or alter the selectivity towards different bacterial strains .
Case Studies
- Antibacterial Efficacy : A study synthesized several thiophene derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives had comparable effectiveness to standard antibiotics like ceftriaxone, with inhibition zones reaching up to 30 mm in some cases .
- Anticancer Mechanism : Another investigation focused on the mechanism of action of these compounds against breast cancer cells. The study found that treated cells exhibited significant changes in cell morphology and viability, suggesting that these compounds induce apoptosis through specific signaling pathways .
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJJPOBYJQNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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